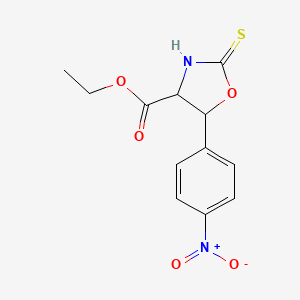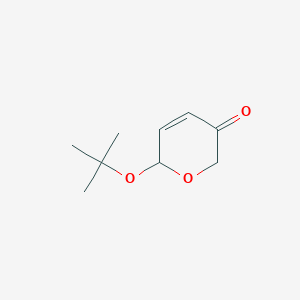
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- is a complex organic compound that belongs to the class of azulene derivatives. Azulene is known for its deep blue color and unique chemical properties. This compound is characterized by its fused ring structure, which includes a furan ring and multiple hydroxy and methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring structure through cyclization of appropriate precursors.
Hydroxylation: Introduction of hydroxy groups using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: Addition of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled synthesis and purification.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of specific functional groups using reducing agents such as sodium borohydride.
Substitution: Substitution of hydroxy or methyl groups with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized azulene derivatives, while reduction may produce more reduced forms.
Aplicaciones Científicas De Investigación
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- has various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant to neutralize ROS.
Comparación Con Compuestos Similares
Similar Compounds
Azulene: The parent compound with a simpler structure.
Azulene Derivatives: Compounds with similar fused ring structures but different functional groups.
Uniqueness
Azuleno(5,6-c)furan-3(1H)-one, 5,6,7,7a,8,9-hexahydro-8-hydroxy-6,6,8-trimethyl-, (7aS,8S)- is unique due to its specific combination of functional groups and fused ring structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
72601-38-8 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(5S,5aS)-5-hydroxy-5,7,7-trimethyl-4,5a,6,8-tetrahydro-3H-azuleno[5,6-c]furan-1-one |
InChI |
InChI=1S/C15H20O3/c1-14(2)5-9-4-11-10(8-18-13(11)16)6-15(3,17)12(9)7-14/h4,12,17H,5-8H2,1-3H3/t12-,15-/m0/s1 |
Clave InChI |
UAGRYLZLTBLSDQ-WFASDCNBSA-N |
SMILES isomérico |
C[C@@]1(CC2=C(C=C3[C@@H]1CC(C3)(C)C)C(=O)OC2)O |
SMILES canónico |
CC1(CC2C(=CC3=C(CC2(C)O)COC3=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


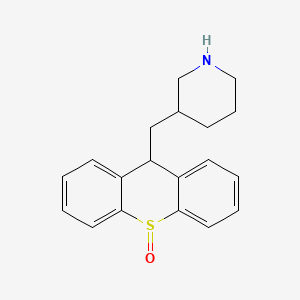
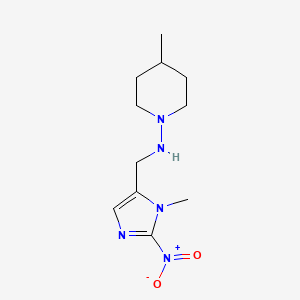
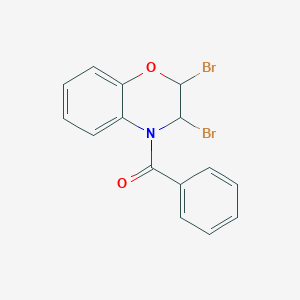
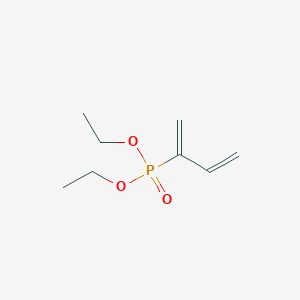




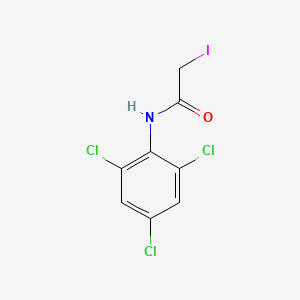
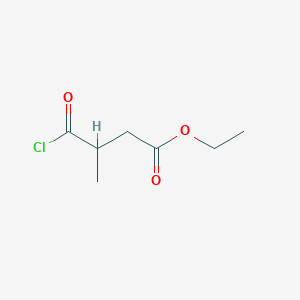

![N-[2-Amino-5-(dimethylamino)phenyl]acetamide](/img/structure/B14462648.png)
